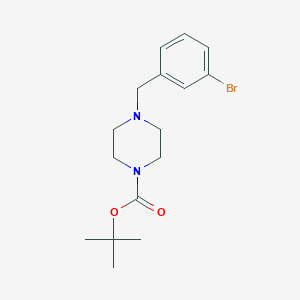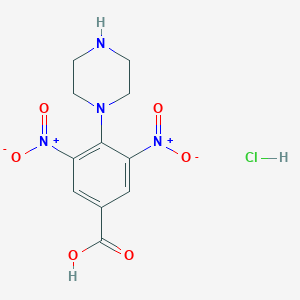
2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate” is a chemical compound. Its molecular formula is C12H9F3N2O2S and its molecular weight is 302.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, including those akin to the specified compound, play a crucial role in medicinal chemistry. These compounds exhibit a wide range of biological activities, making them valuable for drug development. For example, research on thiazole and benzothiazole derivatives demonstrates their potential in treating various diseases due to their versatile pharmacological properties (Rosales-Hernández et al., 2022; Sharma et al., 2019). These studies underline the importance of thiazole derivatives in the discovery and optimization of new therapeutic agents.
Applications in Organic Synthesis and Environmental Science
Compounds similar to 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate are utilized in organic synthesis and environmental science. The synthesis and application of carbamate compounds are of significant interest due to their role in various chemical reactions and potential environmental impact (Smith & Bucher, 2012). Research in this domain focuses on understanding the degradation pathways of such compounds, which is crucial for assessing their environmental fate and safety.
Advancements in Optoelectronic Materials
The structural motifs present in compounds like 2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate have been explored for their utility in optoelectronic materials. Studies highlight the incorporation of thiazole derivatives into materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, showcasing their potential in the development of advanced materials for technology (Lipunova et al., 2018).
Contribution to Green Chemistry
The focus on non-phosgene synthesis of carbamates, including those related to the compound , marks a significant contribution to green chemistry. By exploring alternative synthetic routes that minimize the use of toxic reagents, researchers aim to develop more environmentally friendly chemical processes (Jianpen, 2014). This area of research is pivotal for the sustainable development of chemical manufacturing.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-6-9(20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVLYWTIHGCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)

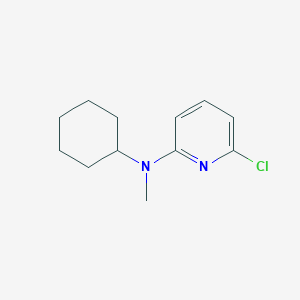
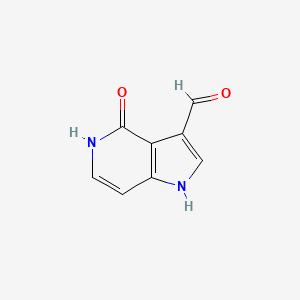
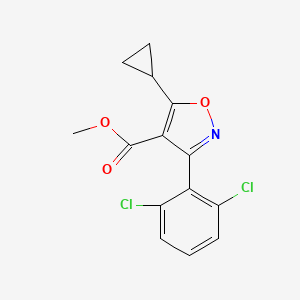
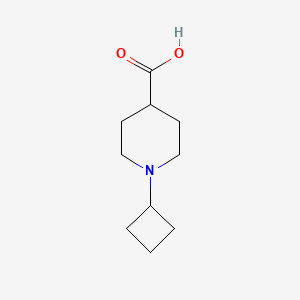
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
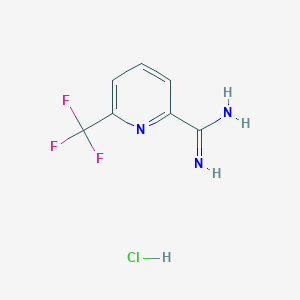

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

